molecular formula C19H18BrNO3 B11415869 5-bromo-7-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione

5-bromo-7-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione

Cat. No.: B11415869
M. Wt: 388.3 g/mol
InChI Key: XFOGUUYTJZKECH-UHFFFAOYSA-N
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Description

5-BROMO-7-METHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and drugs, playing a crucial role in cell biology . This compound, like other indole derivatives, is of interest for its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 5-BROMO-7-METHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

Indole derivatives, including 5-BROMO-7-METHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE, undergo various chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways . For example, they can bind to multiple receptors with high affinity, influencing cellular processes and signaling pathways. The specific mechanism of action for 5-BROMO-7-METHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE would depend on its structure and the biological context in which it is studied.

Comparison with Similar Compounds

Similar compounds to 5-BROMO-7-METHYL-1-[3-(2-METHYLPHENOXY)PROPYL]-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE include other indole derivatives such as indole-3-acetic acid and various substituted indoles These compounds share the indole nucleus but differ in their substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

5-bromo-7-methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione

InChI

InChI=1S/C19H18BrNO3/c1-12-6-3-4-7-16(12)24-9-5-8-21-17-13(2)10-14(20)11-15(17)18(22)19(21)23/h3-4,6-7,10-11H,5,8-9H2,1-2H3

InChI Key

XFOGUUYTJZKECH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O

Origin of Product

United States

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